Methyl 6-methyl-3-oxohept-4-enoate
Description
Methyl 6-methyl-3-oxohept-4-enoate is an organic ester with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol. Its structure features:
- A methyl ester group at position 1.
- A ketone (3-oxo) at position 3.
- A double bond at position 4 (hept-4-enoate).
- A methyl branch at position 6.
This compound is synthesized via methods analogous to its ethyl counterpart, such as aldol condensation or allylation of methyl acetoacetate under controlled conditions (e.g., using THF and allyl bromide) . Its conjugated enone system (α,β-unsaturated ketone) enhances reactivity in cycloadditions and Michael additions, making it valuable in organic synthesis and pharmaceutical precursor development.
Properties
CAS No. |
103002-65-9 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 6-methyl-3-oxohept-4-enoate |
InChI |
InChI=1S/C9H14O3/c1-7(2)4-5-8(10)6-9(11)12-3/h4-5,7H,6H2,1-3H3 |
InChI Key |
PBWCPONKXKBGFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC(=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-methyl-3-oxohept-4-enoate can be synthesized through a multi-step reaction process. One common method involves the use of methyl acetoacetate as a starting material. The synthetic route typically includes the following steps :
Stage 1: Methyl acetoacetate is treated with sodium hydride in tetrahydrofuran at 0°C for 30 minutes under an inert atmosphere.
Stage 2: The resulting mixture is then reacted with n-butyllithium in tetrahydrofuran and hexane at 0°C for another 30 minutes.
Stage 3: Allyl bromide is added dropwise to the mixture at 0°C, and the reaction is allowed to warm up to room temperature and stirred for 2 hours.
The reaction is quenched by adding a saturated aqueous ammonium chloride solution, and the organic solvent is removed under reduced pressure. The residue is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous sodium chloride solution. The organic layers are dried over magnesium sulfate, filtered, and concentrated to afford the crude product, which is then purified by distillation .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-3-oxohept-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Esters, amides, and other substituted products
Scientific Research Applications
Methyl 6-methyl-3-oxohept-4-enoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 6-methyl-3-oxohept-4-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The keto group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
Ethyl 6-methyl-3-oxohept-4-enoate
- Molecular Formula : C₁₀H₁₆O₃
- Molecular Weight : 184.23 g/mol
- Key Differences :
- Ethyl ester group instead of methyl.
- Higher molecular weight and hydrophobicity due to the ethyl group.
- Applications : Demonstrated antiproliferative activity against breast cancer cells (MCF7) with an IC₅₀ of ~15 µM via caspase-mediated apoptosis .
- Synthesis : Uses ethyl alcohol in esterification; otherwise, parallels methyl ester synthesis .
Methyl 3-oxohept-6-enoate
Ethyl 3-oxohept-6-enoate
- Molecular Formula : C₉H₁₄O₃
- Molecular Weight : 170.21 g/mol
- Key Differences: Ethyl ester group.
- Applications: Limited bioactivity data; used in fine chemical synthesis .
Methyl 3-oxo-6-heptenoate
- CAS : 30414-57-4
- Molecular Formula : C₈H₁₂O₃
- Molecular Weight : 156.18 g/mol
- Key Differences: Double bond at position 6 (naming discrepancy: "6-heptenoate" implies double bond between C6 and C7). No methyl branch at position 6.
- Applications : Used in microbial reductions to produce stereoisomers for chiral synthesis .
Structural and Functional Analysis
Impact of Ester Group
- Methyl vs. Ethyl : Methyl esters (e.g., target compound) exhibit lower molecular weight and higher solubility in polar solvents compared to ethyl analogs. Ethyl esters may enhance lipid membrane permeability in biological systems .
Role of Substituents
- 6-Methyl Branch : Introduces steric hindrance, affecting reaction kinetics (e.g., slower nucleophilic attacks) and stabilizing certain conformations.
- Double Bond Position: 4-enoate: Conjugation with ketone enhances reactivity in Diels-Alder reactions. 6-enoate: Less conjugation, leading to reduced stabilization of transition states.
Data Tables
Table 1: Structural Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Ester Group | 6-Methyl | Double Bond Position | Ketone Position |
|---|---|---|---|---|---|---|
| Methyl 6-methyl-3-oxohept-4-enoate | C₉H₁₄O₃ | 170.21 | Methyl | Yes | 4 | 3 |
| Ethyl 6-methyl-3-oxohept-4-enoate | C₁₀H₁₆O₃ | 184.23 | Ethyl | Yes | 4 | 3 |
| Methyl 3-oxohept-6-enoate | C₈H₁₂O₃ | 156.18 | Methyl | No | 6 | 3 |
| Ethyl 3-oxohept-6-enoate | C₉H₁₄O₃ | 170.21 | Ethyl | No | 6 | 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
